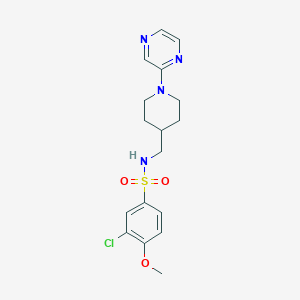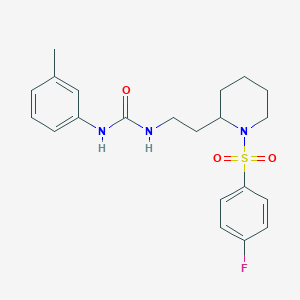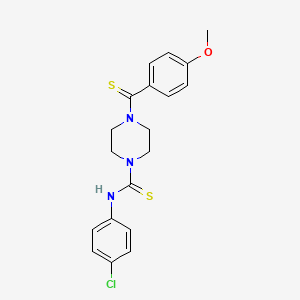![molecular formula C23H24N4O3 B2941324 2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline CAS No. 2097888-03-2](/img/structure/B2941324.png)
2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline is a synthetic compound that has gained attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound is a quinoxaline derivative, which has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. This compound has been found to inhibit the activity of protein kinases, which are essential for cell growth and division. It also inhibits the activity of certain enzymes that are involved in the production of inflammatory mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-inflammatory properties by reducing the production of inflammatory mediators. This compound has been found to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline is its potential therapeutic applications. It has been found to be effective in treating various diseases, including cancer, inflammation, and neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline. One of the primary directions is to improve the solubility of this compound to enhance its bioavailability. Another direction is to investigate its potential applications in other diseases, including viral infections and metabolic disorders. Further research is also needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline is a synthetic compound that has potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of specific enzymes and proteins, leading to various biochemical and physiological effects. While this compound has several advantages, including its potential therapeutic applications, further research is needed to understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline involves the reaction of 4-(Morpholin-4-yl)benzoic acid with pyrrolidine and quinoxaline-2,3-dione. The reaction is carried out under specific conditions, including the use of solvents and catalysts, to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline has been found to exhibit various scientific research applications. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to be effective in treating other diseases, including inflammation, bacterial infections, and neurological disorders.
Propriétés
IUPAC Name |
(4-morpholin-4-ylphenyl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c28-23(17-5-7-18(8-6-17)26-11-13-29-14-12-26)27-10-9-19(16-27)30-22-15-24-20-3-1-2-4-21(20)25-22/h1-8,15,19H,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATNOOUXFCYLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/no-structure.png)

![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2941251.png)
![Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2941252.png)
![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2941257.png)


![N-(4-ethylphenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2941264.png)